molecular formula C6H14ClN3 B12357549 (2-Methyl-2,3,4,5-tetrahydropyridin-6-yl)hydrazine;hydrochloride

(2-Methyl-2,3,4,5-tetrahydropyridin-6-yl)hydrazine;hydrochloride

Cat. No.: B12357549
M. Wt: 163.65 g/mol
InChI Key: PBBXCFQACGXUBY-UHFFFAOYSA-N
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Description

(2-Methyl-2,3,4,5-tetrahydropyridin-6-yl)hydrazine;hydrochloride is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tetrahydropyridine ring substituted with a methyl group and a hydrazine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-2,3,4,5-tetrahydropyridin-6-yl)hydrazine;hydrochloride typically involves the following steps:

    Formation of the Tetrahydropyridine Ring: The tetrahydropyridine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diketones or 1,5-diamines under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.

    Attachment of the Hydrazine Moiety: The hydrazine group is introduced through a nucleophilic substitution reaction using hydrazine or its derivatives.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for efficient mixing and heat transfer, and employing purification techniques such as crystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-2,3,4,5-tetrahydropyridin-6-yl)hydrazine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound to its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Hydrazine derivatives, nucleophiles, solvents like ethanol or methanol.

Major Products Formed

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of reduced hydrazine derivatives.

    Substitution: Formation of substituted hydrazine compounds.

Scientific Research Applications

(2-Methyl-2,3,4,5-tetrahydropyridin-6-yl)hydrazine;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Methyl-2,3,4,5-tetrahydropyridin-6-yl)hydrazine;hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit specific enzymes or receptors, modulate signaling pathways, or induce oxidative stress, depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine;hydrochloride
  • 4-Methyl-1,2,3,6-tetrahydropyridine;hydrochloride
  • 3-Methyl-1,2,5,6-tetrahydropyridine;hydrochloride

Uniqueness

(2-Methyl-2,3,4,5-tetrahydropyridin-6-yl)hydrazine;hydrochloride is unique due to its specific substitution pattern and the presence of the hydrazine moiety

Properties

Molecular Formula

C6H14ClN3

Molecular Weight

163.65 g/mol

IUPAC Name

(2-methyl-2,3,4,5-tetrahydropyridin-6-yl)hydrazine;hydrochloride

InChI

InChI=1S/C6H13N3.ClH/c1-5-3-2-4-6(8-5)9-7;/h5H,2-4,7H2,1H3,(H,8,9);1H

InChI Key

PBBXCFQACGXUBY-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(=N1)NN.Cl

Origin of Product

United States

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